1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-5-methylphenylboronic acid and an azide compound.
Reaction Conditions: The reaction is carried out under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, commonly known as the “click” reaction. This reaction is performed in the presence of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazole ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced nitrogen atoms.
Scientific Research Applications
1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Pathways Involved: The compound can modulate various signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells.
Comparison with Similar Compounds
1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-chloro-5-methylphenyl)-1H-1,2,3-triazol-4-amine and 1-(3-bromo-5-methylphenyl)-1H-1,2,3-triazol-4-amine share similar structures but differ in the halogen atom present on the phenyl ring.
Uniqueness: The presence of the fluorine atom in this compound can influence its reactivity and biological activity, making it unique compared to its chloro and bromo counterparts.
Properties
Molecular Formula |
C9H9FN4 |
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Molecular Weight |
192.19 g/mol |
IUPAC Name |
1-(3-fluoro-5-methylphenyl)triazol-4-amine |
InChI |
InChI=1S/C9H9FN4/c1-6-2-7(10)4-8(3-6)14-5-9(11)12-13-14/h2-5H,11H2,1H3 |
InChI Key |
JWCSVFGCBJYGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N2C=C(N=N2)N |
Origin of Product |
United States |
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